molecular formula C5H5N3S B1528942 Pyrimidine-4-carbothioamide CAS No. 88891-74-1

Pyrimidine-4-carbothioamide

Cat. No. B1528942
CAS RN: 88891-74-1
M. Wt: 139.18 g/mol
InChI Key: DNNQBKNGMFMEIX-UHFFFAOYSA-N
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Description

Pyrimidine-4-carbothioamide is a chemical compound . It’s important to note that the information available is limited and may not fully describe the compound .


Synthesis Analysis

There are several methods for the synthesis of pyrimidines . A one-pot approach for the synthesis of polyfunctionalized imidazopyridine carbonitrile and pyridopyrimidine carbothioamide derivatives has been described . This involves the reaction of 1,1-bis (methylthio)-2-nitroethene, ethylenediamine/1,3-propanediamine, aromatic aldehydes, and 2-cyanothioacetamide in ethanol at reflux .


Chemical Reactions Analysis

Pyrimidine derivatives have been synthesized using various methods . A one-pot approach for the synthesis of polyfunctionalized imidazopyridine carbonitrile and pyridopyrimidine carbothioamide derivatives has been described . This protocol involved Michael reaction, imine-enamine tautomerization, and cyclization sequences .

Scientific Research Applications

Anti-Inflammatory Activities

  • Scientific Field : Pharmacology
  • Summary of Application : Pyrimidines have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
  • Methods of Application : Numerous methods for the synthesis of pyrimidines are described in the literature . The specific method for synthesizing Pyrimidine-4-carbothioamide is not mentioned.
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Antibacterial Activities

  • Scientific Field : Microbiology
  • Summary of Application : Pyrimidines and their derivatives have been found to have antibacterial properties .
  • Methods of Application : The specific method for synthesizing Pyrimidine-4-carbothioamide is not mentioned in the literature .
  • Results or Outcomes : The synthesized pyrimidine derivatives were subjected to in vitro study of antibacterial activities by using three different species namely, Pseudomonas aeruginosa (Gram –ve), Staphylococcus aureus (Gram + ve) and Escherichia coli (Gram –ve). The inhibition values are compared with standard drug, ciprofloxacin .

Antitumor Activities

  • Scientific Field : Oncology
  • Summary of Application : Pyrimidines and their derivatives have been found to have antitumor properties .
  • Methods of Application : The specific method for synthesizing Pyrimidine-4-carbothioamide is not mentioned in the literature .
  • Results or Outcomes : The synthesized pyrimidine derivatives were subjected to in vitro study of antitumor activities .

Anticancer Activities

  • Scientific Field : Oncology
  • Summary of Application : Pyrimidines and their derivatives have been found to have anticancer properties .
  • Methods of Application : The specific method for synthesizing Pyrimidine-4-carbothioamide is not mentioned in the literature .
  • Results or Outcomes : The synthesized pyrimidine derivatives were subjected to in vitro study of anticancer activities .

Anti-hypertensive Activities

  • Scientific Field : Cardiology
  • Summary of Application : Pyrimidines and their derivatives have been found to have anti-hypertensive properties .
  • Methods of Application : The specific method for synthesizing Pyrimidine-4-carbothioamide is not mentioned in the literature .
  • Results or Outcomes : The synthesized pyrimidine derivatives were subjected to in vitro study of anti-hypertensive activities .

Antifungal Activities

  • Scientific Field : Microbiology
  • Summary of Application : Pyrimidines and their derivatives have been found to have antifungal properties .
  • Methods of Application : The specific method for synthesizing Pyrimidine-4-carbothioamide is not mentioned in the literature .
  • Results or Outcomes : The synthesized pyrimidine derivatives were subjected to in vitro study of antifungal activities .

Antioxidant Activities

  • Scientific Field : Pharmacology
  • Summary of Application : Pyrimidines and their derivatives have been found to have antioxidant properties .
  • Methods of Application : The specific method for synthesizing Pyrimidine-4-carbothioamide is not mentioned in the literature .
  • Results or Outcomes : The synthesized pyrimidine derivatives were subjected to in vitro study of antioxidant activities .

Antiviral Activities

  • Scientific Field : Virology
  • Summary of Application : Pyrimidines and their derivatives have been found to have antiviral properties .
  • Methods of Application : The specific method for synthesizing Pyrimidine-4-carbothioamide is not mentioned in the literature .
  • Results or Outcomes : The synthesized pyrimidine derivatives were subjected to in vitro study of antiviral activities .

Antituberculosis Activities

  • Scientific Field : Microbiology
  • Summary of Application : Pyrimidines and their derivatives have been found to have antituberculosis properties .
  • Methods of Application : The specific method for synthesizing Pyrimidine-4-carbothioamide is not mentioned in the literature .
  • Results or Outcomes : The synthesized pyrimidine derivatives were subjected to in vitro study of antituberculosis activities .

Safety And Hazards

According to the safety data sheet, Pyrimidine-4-carbothioamide is classified as Acute toxicity, Oral (Category 3), H301 . It is toxic if swallowed and precautions should be taken to avoid contact with skin and eyes, and inhalation .

Future Directions

Pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

pyrimidine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c6-5(9)4-1-2-7-3-8-4/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNQBKNGMFMEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724327
Record name Pyrimidine-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-4-carbothioamide

CAS RN

88891-74-1
Record name Pyrimidine-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
UR Anumala, J Waaler, Y Nkizinkiko… - Journal of Medicinal …, 2017 - ACS Publications
… The fractions containing the product were combined and the solvent was evaporated under reduced pressure to yield N-(2-chlorophenyl)pyrimidine-4-carbothioamide (25) as an …
Number of citations: 36 pubs.acs.org

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